molecular formula C24H20N4O2S2 B2588380 N-(5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-(naphthalen-1-yl)acetamide CAS No. 392301-09-6

N-(5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-(naphthalen-1-yl)acetamide

Cat. No.: B2588380
CAS No.: 392301-09-6
M. Wt: 460.57
InChI Key: YYIVXMQSTLYXTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-(naphthalen-1-yl)acetamide is a useful research compound. Its molecular formula is C24H20N4O2S2 and its molecular weight is 460.57. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

N-(5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-(naphthalen-1-yl)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant case studies.

Structural Features

The compound is characterized by:

  • Indole Derivative : Contributes to its pharmacological properties.
  • Thiadiazole Ring : Known for diverse biological activities including anticancer effects.
  • Naphthalene Moiety : Enhances lipophilicity and potential interactions with biological targets.

The molecular formula is C23H21N5O3S2C_{23}H_{21}N_{5}O_{3}S_{2} with a molecular weight of approximately 479.6 g/mol .

Anticancer Properties

Research indicates that compounds containing thiadiazole and indole moieties exhibit significant anticancer activities. The following summarizes key findings related to the biological activity of this compound:

  • Inhibition of DNA/RNA Synthesis : Thiadiazole derivatives have been shown to inhibit RNA and DNA synthesis without affecting protein synthesis, contributing to their anticancer effects .
  • Targeting Key Kinases : The heteroatoms in the thiadiazole ring interact with biological targets such as kinases involved in tumorigenesis .
  • Induction of Apoptosis : Studies suggest that certain derivatives induce apoptosis in cancer cells through mechanisms that do not involve cell cycle arrest .

In Vitro Studies

Numerous studies have evaluated the cytotoxic effects of thiadiazole derivatives on various cancer cell lines:

CompoundCell LineIC50 (µg/mL)Mechanism of Action
Compound AHepG24.37 ± 0.7Inhibition of DNA synthesis
Compound BA5498.03 ± 0.5Apoptosis induction
Compound CMCF70.28Tubulin interaction
Compound DSK-MEL-24.27Induction of apoptosis without cell cycle arrest

Note: IC50 values represent the concentration required to inhibit cell growth by 50% .

Structure–Activity Relationship (SAR)

A structure–activity relationship study revealed that modifications on the C-5 phenyl ring significantly influence the cytotoxic activity of thiadiazoles. For instance, substituents on the thiadiazole ring can enhance or diminish biological activity against specific cancer types .

Properties

IUPAC Name

N-[5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-naphthalen-1-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N4O2S2/c29-21(14-18-9-5-8-16-6-1-3-10-19(16)18)25-23-26-27-24(32-23)31-15-22(30)28-13-12-17-7-2-4-11-20(17)28/h1-11H,12-15H2,(H,25,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYIVXMQSTLYXTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)C(=O)CSC3=NN=C(S3)NC(=O)CC4=CC=CC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.